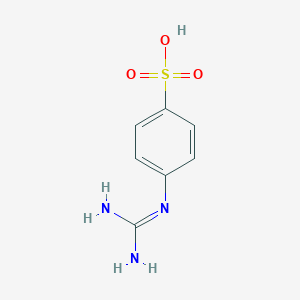

4-(Diaminomethylideneamino)benzenesulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(diaminomethylideneamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-7(9)10-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H4,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWLMUBOYOEXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308746 | |

| Record name | 4-(diaminomethylideneamino)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25156-39-2 | |

| Record name | NSC208765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(diaminomethylideneamino)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Sulfonation of Aniline Derivatives

The sulfonation of aniline or its derivatives using concentrated sulfuric acid or oleum (fuming sulfuric acid) is a well-established method. For example, p-aminobenzenesulfonic acid (PABSA) is synthesized via the sulfonation of aniline at elevated temperatures (180–200°C). Adapting this method, the introduction of a sulfonic acid group at the para position of aniline could precede the incorporation of the diaminomethylideneamino (guanidine) group.

Key Reaction Parameters for Sulfonation:

The choice of solvent is critical to mitigate side reactions. High-boiling organic solvents (e.g., o-dichlorobenzene, boiling point: 180°C) or inorganic solvents like phosphoric acid enable reflux conditions without solvent evaporation.

Introduction of the Diaminomethylideneamino (Guanidine) Group

The guanidine functional group is introduced via nucleophilic substitution or condensation reactions. Two pathways are theoretically viable:

Post-Sulfonation Functionalization

After sulfonation, the amino group in p-aminobenzenesulfonic acid can be converted to a guanidine moiety. A plausible route involves reacting the amine with cyanamide (NH₂CN) under basic conditions:

\text{NH}2\text{C}6\text{H}4\text{SO}3\text{H} + \text{NH}2\text{CN} \rightarrow \text{HN=C(NH}2\text{)2C}6\text{H}4\text{SO}3\text{H}

This reaction parallels the synthesis of guanidine derivatives, where amines react with cyanamide to form substituted guanidines. Catalysts such as copper sulfate or sodium ascorbate may enhance reaction efficiency.

Diazotization and Subsequent Coupling

Diazotization of the amino group in PABSA followed by coupling with a guanidine precursor (e.g., cyanamide) could also yield the target compound. For instance:

-

Diazotize PABSA with NaNO₂/HCl at 0–5°C.

-

React the diazonium salt with cyanamide to form the guanidine linkage.

However, the stability of diazonium salts at elevated temperatures and the reactivity of the sulfonic acid group must be carefully controlled to avoid decomposition.

Integrated Synthetic Pathways

Single-Pot Sulfonation-Guanidination

A hypothetical single-pot method could involve simultaneous sulfonation and guanidine group introduction. For example, reacting aniline with sulfuric acid and a guanidine-forming reagent (e.g., thiourea) under controlled conditions. However, competing reactions (e.g., over-sulfonation) may necessitate stepwise synthesis.

Salt Formation and Purification

The final step often involves converting the sulfonic acid to its sodium or potassium salt for improved stability and solubility. For instance, neutralizing 4-(diaminomethylideneamino)benzenesulfonic acid with NaOH or KOH yields the corresponding sulfonate.

Typical Salt Formation Conditions:

Challenges and Optimization Strategies

Solvent Reusability and Environmental Impact

The use of high-boiling solvents (e.g., o-dichlorobenzene) poses environmental concerns due to toxicity. However, patents highlight solvent recyclability—distillation and reuse reduce waste. For instance, Example 1 of CN1900058A demonstrates solvent recovery, aligning with green chemistry principles.

Side Reactions and Byproduct Formation

Competing sulfonation at alternative positions (ortho/meta) or over-sulfonation can occur. Employing directing groups or sterically hindered solvents (e.g., trimethylbenzene) may improve para selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diaminomethylideneamino)benzenesulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Diaminomethylideneamino)benzenesulfonic acid include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 4-(Diaminomethylideneamino)benzenesulfonic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acids.

Wissenschaftliche Forschungsanwendungen

4-(Diaminomethylideneamino)benzenesulfonic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, 4-(Diaminomethylideneamino)benzenesulfonic acid is used as a dispersing agent in textile printing and as an intermediate in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-(Diaminomethylideneamino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in acid-base reactions, further modulating the compound’s activity. These interactions can affect enzyme activity, protein folding, and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Benzenesulfonic Acids with Azo Groups

- Example: 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid (CAS: 6165-75-9) Structure: Features an azo (-N=N-) group linking the benzene ring to a dihydroxyphenyl moiety. Properties: Used in colorimetric detection of Fe³⁺ due to pH-dependent optical absorption . The azo group enables chelation with metal ions, unlike the diaminomethylideneamino group, which may act as a hydrogen bond donor. Applications: Environmental sensing, dye chemistry .

Benzenesulfonic Acids with Imidazole Derivatives

- Example : 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9)

Benzenesulfonic Acids with Aliphatic Chains

- Example: 4-(1-Octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (Compound 18) Structure: Includes a long aliphatic chain (octadec-9-enoyl) attached to the benzimidazole ring. Properties: Demonstrates potent antifungal activity (against A. niger, C. albicans), attributed to hydrophobic interactions with fungal membranes . Applications: Antifungal therapeutics .

Benzenesulfonic Acids with Sulfonamide Groups

- Example: 4-(Benzylideneamino)benzenesulfonamide Structure: Substituted with a sulfonamide (-SO₂NH₂) group instead of sulfonic acid. Applications: Enzyme-targeted drug design.

Table 1: Comparative Physicochemical Properties

*Estimated based on analogous sulfonic acids.

Table 2: Antimicrobial Activity Comparison

Mechanistic and Application Differences

- Antimicrobial Activity: Aromatic substitutions (e.g., nitrobenzoyl in Compound 9) enhance antibacterial activity by interacting with bacterial enzymes or membranes . Aliphatic chains (e.g., octadec-9-enoyl in Compound 18) improve antifungal efficacy via membrane disruption .

- Optoelectronic Properties: Derivatives like (E)-4-((4-hydroxybenzylidene)amino)benzenesulfonic acid exhibit liquid crystalline behavior, useful in displays . Cadmium complexes with azo-benzenesulfonic acids show fluorescence, suggesting applications in imaging .

- Thermal and pH Responsiveness: 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid acts as a thermal switch via keto-enol tautomerism, enabling smart materials .

Biologische Aktivität

4-(Diaminomethylideneamino)benzenesulfonic acid, also known as p-Guanidinobenzenesulfonic acid, is a zwitterionic compound characterized by the presence of both a guanidine group and a sulfonic acid group attached to a benzene ring. This unique structure contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

- Molecular Formula : C₇H₁₀N₄O₃S

- Molecular Weight : 218.25 g/mol

- CAS Number : 25156-39-2

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of multiple derivatives that may exhibit different biological activities.

The biological activity of 4-(Diaminomethylideneamino)benzenesulfonic acid is primarily attributed to its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in acid-base reactions, modulating the compound’s activity further. These interactions can impact enzyme activity, protein folding, and other biological processes.

Therapeutic Applications

Research indicates that 4-(Diaminomethylideneamino)benzenesulfonic acid may possess several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.

- Signal Transduction Modulation : It may interfere with cellular signaling pathways by modifying receptor activity, which could be beneficial in treating diseases related to dysregulated signaling.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Anti-inflammatory Effects :

- A study evaluated the anti-inflammatory effects of 4-(Diaminomethylideneamino)benzenesulfonic acid in a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to controls.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent.

- Signal Modulation :

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Diaminomethylideneamino)benzenesulfonic acid, it is useful to compare it with similar compounds:

| Compound Name | Functional Groups | Primary Applications |

|---|---|---|

| p-Toluenesulfonic Acid | Sulfonic Acid | Catalyst in organic synthesis |

| Sulfanilic Acid | Amino Group | Synthesis of azo dyes |

| Benzenesulfonic Acid | Simple Sulfonic Acid | Production of detergents |

The presence of both guanidine and sulfonic acid groups in 4-(Diaminomethylideneamino)benzenesulfonic acid provides it with distinct chemical and biological properties that are not present in these other compounds.

Q & A

Q. What are the common synthetic routes for 4-(Diaminomethylideneamino)benzenesulfonic acid and its derivatives in organic chemistry research?

- Methodological Answer : The synthesis often involves diazotization and azo coupling reactions. For example, sulfanilic acid (4-aminobenzenesulfonic acid) can be diazotized and coupled with heterocyclic amines or thiazolidinones to form derivatives. In one protocol, diazotized sulfanilic acid reacts with 4-iminothiazolidin-2-one, followed by tautomerization to yield the target compound . Camostat mesylate, a derivative, is synthesized by coupling 4-(diaminomethylideneamino)benzoate with a glycerol sulfonate group via esterification . Key steps include pH control during diazotization and purification via recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing structural tautomerism in 4-(Diaminomethylideneamino)benzenesulfonic acid derivatives?

- Methodological Answer : 1H and 13C NMR spectroscopy are critical for identifying tautomeric forms. For instance, free singlet signals in 1H NMR (e.g., δ: 8.95–10.42 ppm) distinguish tautomers in thiazolidinone derivatives . UV-Vis spectroscopy can monitor pH-dependent tautomeric shifts in aqueous solutions, particularly for azo-coupled derivatives . Complementary techniques like IR spectroscopy help confirm functional groups, while mass spectrometry validates molecular weight .

Q. What role does the sulfonic acid group play in the solubility and reactivity of this compound in aqueous solutions?

- Methodological Answer : The sulfonic acid group enhances water solubility due to its strong hydrophilic nature, enabling use in biological buffers. It also stabilizes intermediates in coupling reactions by acting as an electron-withdrawing group, directing electrophilic substitution to the para position of the benzene ring . In protein studies, the sulfonate moiety facilitates interactions with tyrosine residues via hydrogen bonding, enabling applications in fluorescent labeling .

Q. What are the best practices for handling and storing 4-(Diaminomethylideneamino)benzenesulfonic acid to ensure experimental reproducibility?

- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid moisture absorption, as hygroscopicity can alter reactivity. For dissolution, pre-warm aqueous buffers to 40–50°C to improve solubility. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermodynamic stability of this compound under varying pH conditions?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) during protonation/deprotonation. Thermochemical data (e.g., ΔfH°solid = –612.3 ± 1.0 kJ/mol) from combustion calorimetry can benchmark stability . Pair this with pH-dependent UV-Vis spectroscopy to correlate spectral shifts with protonation states. Computational tools like Gaussian can model tautomeric equilibria and predict pKa values .

Q. What methodological approaches are recommended for analyzing the enzyme inhibitory activity of derivatives in protease assays?

- Methodological Answer : Camostat mesylate, a derivative, inhibits proteases like TMPRSS2. Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in kinetic assays to measure IC50 values. Pre-incubate the enzyme with varying inhibitor concentrations (0.1–100 µM) and monitor fluorescence over time. For mechanistic insights, perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition . Surface plasmon resonance (SPR) can quantify binding affinities (KD) in real-time .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. QSAR models, trained on experimental data from derivatives, predict substituent effects on reaction rates. Docking studies (e.g., AutoDock Vina) simulate interactions with biological targets like α-glucosidase .

Q. What strategies resolve contradictions in reported biological activities across different cell lines?

- Methodological Answer : Conduct dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. Control for variables like membrane permeability (logP) and efflux pumps (e.g., P-gp). Use transcriptomics to correlate activity with gene expression profiles. Meta-analyses of published IC50 values can highlight assay-dependent variability (e.g., serum concentration, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.